UNC2025 hydrochloride

Pharmacokinetics Pharmacodynamics In Vivo Target Engagement

Predecessor MERTK/FLT3 inhibitors suffer from poor oral bioavailability (UNC1062) or broad off-target activity (cabozantinib), limiting in vivo utility. UNC2025 hydrochloride is an optimized, ATP-competitive, orally bioavailable dual MERTK/FLT3 inhibitor that resolves these limitations. • IC₅₀: MERTK 0.74 nM, FLT3 0.8 nM; >45-fold selectivity over Axl (IC₅₀ 122 nM) • 100% oral bioavailability in mice with robust in vivo phospho-Mer PD target engagement • Enables long-term in vivo dosing for AML combination studies, chemoresistance modeling, and TME immunomodulation. For research use only.

Molecular Formula C28H41ClN6O
Molecular Weight 513.1 g/mol
Cat. No. B2484027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC2025 hydrochloride
Molecular FormulaC28H41ClN6O
Molecular Weight513.1 g/mol
Structural Identifiers
SMILESCCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl
InChIInChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H
InChIKeyNYHAEAZNSGIAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

UNC2025 Hydrochloride: Dual MER/FLT3 Inhibitor Overview


UNC2025 hydrochloride is a potent, ATP-competitive, orally bioavailable small molecule inhibitor that targets the receptor tyrosine kinases MERTK and FLT3, with subnanomolar IC₅₀ values of 0.74 nM and 0.8 nM, respectively [1]. It was developed through sequential structural optimization of its predecessor, UNC1062, to overcome poor drug metabolism and pharmacokinetic (DMPK) limitations, enabling robust in vivo target engagement [2]. As a dual inhibitor within the TAM (TYRO3, AXL, MERTK) family, it exhibits significant selectivity over related kinases, making it a valuable chemical probe for dissecting MERTK/FLT3-dependent signaling in cancer and immune modulation studies [3].

Dual MER/FLT3 pathway inhibition study fit
Reported oral bioavailability supports in vivo target engagement models
Defined kinase selectivity profile for MERTK/FLT3 phenotyping

UNC2025 Differentiation from Other MERTK/FLT3 Agents


The selection of a chemical probe or preclinical candidate is contingent upon the precise alignment of potency, selectivity, and pharmacokinetic (PK) properties required for a specific experimental model. Simply choosing any MERTK or FLT3 inhibitor—such as the predecessor UNC1062, a FLT3-selective agent like gilteritinib, or a multi-kinase inhibitor like cabozantinib—will yield fundamentally different outcomes due to key, quantifiable divergences in oral bioavailability, kinome-wide selectivity, and dual-target engagement. The evidence below demonstrates that UNC2025 represents a distinct, optimized tool for in vivo studies of dual MERTK/FLT3 biology, where other compounds fail to achieve comparable pharmacodynamics or selectivity windows [1].

UNC1062 (first-gen. MERTK inhibitor)
Limited oral PK may not support in vivo target engagement; in vitro-only tool context
Gilteritinib (FLT3/AXL inhibitor)
Minimal MERTK activity; dual MERTK/FLT3 pathway blockade context missing
Cabozantinib (multi-kinase inhibitor)
Broad VEGFR2/MET inhibition may confound MERTK/FLT3-specific phenotypic readouts

UNC2025: Quantitative Differentiation Evidence


In Vivo Target Engagement vs. UNC1062

The primary differentiation of UNC2025 from the first-generation MERTK inhibitor UNC1062 is its demonstrated oral bioavailability and consequent in vivo pharmacodynamic (PD) efficacy. A single oral dose of UNC2025 at 3 mg/kg in mice achieved a greater than 90% reduction in Mer phosphoprotein levels in bone marrow leukemia cells [1]. This in vivo target engagement was not achievable with UNC1062, whose poor PK properties precluded such assessment [2].

In Vivo Target Engagement
Head-to-head
Target: >90% reduction of pMer (3 mg/kg p.o.)
Comparator UNC1062: Not assessable due to poor oral PK
Supports in vivo oral target engagement model
Murine leukemia xenograft; single oral dose
Pharmacokinetics Pharmacodynamics In Vivo Target Engagement

MERTK Potency and Selectivity vs. UNC1062

UNC2025 exhibits superior potency and selectivity within the TAM receptor family compared to its predecessor, UNC1062. UNC2025 inhibits MERTK with an IC₅₀ of 0.74 nM and demonstrates a 45-fold selectivity window over the closely related kinase AXL (IC₅₀ = 122 nM) [1]. In contrast, UNC1062, while potent against MERTK (IC₅₀ = 1.1 nM), shows a narrower selectivity margin against AXL (IC₅₀ = 85 nM), equating to a 77-fold window [2].

MERTK Potency & Selectivity
Cross-study comparable
MERTK IC₅₀: 0.74 nM (UNC2025) vs 1.1 nM (UNC1062)
AXL selectivity: 45-fold vs 77-fold window
Reported enhanced MERTK potency context
Carna Biosciences microcapillary assay
Kinase Selectivity Biochemical Potency TAM Receptor Family

Dual MERTK/FLT3 Activity vs. UNC2541

Unlike MERTK-specific inhibitors, UNC2025 is a potent dual inhibitor of both MERTK and FLT3, with subnanomolar IC₅₀ values for both kinases (0.74 nM and 0.8 nM, respectively) [1]. This dual activity contrasts sharply with the MERTK-specific inhibitor UNC2541, which has an IC₅₀ of 4.4 nM for MERTK and exhibits high selectivity against FLT3 .

Dual MER/FLT3 Profile
Cross-study comparable
UNC2025: MERTK IC₅₀ 0.74 nM, FLT3 0.8 nM
UNC2541: MERTK IC₅₀ 4.4 nM, high FLT3 selectivity
Supports dual-target pathway studies
Various biochemical kinase assays
Target Specificity Kinase Profiling Acute Myeloid Leukemia

Kinase Selectivity vs. Cabozantinib

UNC2025 demonstrates a narrow and defined kinase inhibition profile, primarily targeting MERTK and FLT3 with >45-fold selectivity over AXL and >20-fold over TYRO3 [1]. This contrasts with the broad-spectrum inhibitor cabozantinib, which potently inhibits VEGFR2 (IC₅₀ = 0.035 nM), MET (IC₅₀ = 1.3 nM), KIT, RET, AXL, TIE2, and FLT3 at low nanomolar concentrations [2].

Kinase Selectivity Window
Cross-study comparable
UNC2025: narrow MERTK/FLT3 focus (>45-fold over AXL)
Cabozantinib: broad panel (VEGFR2 IC₅₀ 0.035 nM, MET 1.3 nM, etc.)
Reduced multi-kinase confounding in mechanistic studies
Kinase panels from published sources
Kinome Selectivity Polypharmacology Chemical Probe Criteria

Antithrombotic Effect Without Increased Bleeding

In a murine model of thrombosis, UNC2025 decreased platelet activation and protected animals from pulmonary embolism and arterial thrombosis [1]. Critically, this antithrombotic effect was achieved without increasing tail bleeding times, a significant differentiator from standard antiplatelet therapies like P2Y₁₂ antagonists [1]. In contrast, the combination of UNC2025 with ADP-P2Y₁₂ pathway antagonists produced a greater-than-additive antiplatelet effect, suggesting a synergistic but distinct mechanism [1].

Thrombosis Model Safety
Class-level inference
Decreased platelet activation; protected from thrombosis
No increase in bleeding time vs P2Y₁₂ inhibitor class
Reported model-safety endpoint context
Murine thrombosis and bleeding-time models
Thrombosis Platelet Activation Bleeding Risk

UNC2025: Research and Application Scenarios


In Vivo Validation in FLT3-ITD AML Models

Given its dual MERTK/FLT3 activity, oral bioavailability, and robust in vivo target engagement, UNC2025 is the optimal tool for evaluating the therapeutic hypothesis that co-inhibition of MERTK and FLT3 is superior to FLT3 inhibition alone in FLT3-ITD mutant AML. Unlike gilteritinib (a FLT3/AXL inhibitor with minimal MERTK activity) or cabozantinib (a broad-spectrum agent), UNC2025 uniquely enables the interrogation of the specific contribution of dual MERTK/FLT3 blockade on leukemic cell survival and resistance in preclinical mouse models [1].

Chemoresistance Mechanisms in Solid Tumors

UNC2025 serves as a precise chemical probe for elucidating the role of MERTK/FLT3 signaling in acquired chemoresistance. Its demonstrated ability to sensitize Ewing sarcoma [2] and gastric adenocarcinoma [3] cells to chemotherapy makes it ideal for combination studies. The compound's selectivity profile (distinct from cabozantinib) and oral dosing capability (lacking in UNC1062) allow for long-term in vivo dosing regimens to study the evolution of resistance and the impact of sustained MERTK/FLT3 blockade on tumor recurrence.

Immune Evasion in Syngeneic Tumor Models

MERTK expressed on tumor-associated macrophages (TAMs) plays a key role in suppressing innate immune responses [4]. UNC2025's oral bioavailability and ability to achieve high tumor exposures make it suitable for studying immunomodulatory effects in syngeneic mouse models. Its use can define the specific contribution of MERTK (and FLT3) to the tumor microenvironment, independent of broader kinase inhibition, which is critical for establishing the mechanism of action for novel immuno-oncology combination strategies [4].

Thrombosis Studies with Reduced Bleeding Risk

For researchers exploring antithrombotic mechanisms, UNC2025 provides a unique tool to validate the TAM kinase signaling axis (specifically MERTK) in platelet activation. Its ability to prevent thrombosis without increasing bleeding times, and to synergize with P2Y₁₂ antagonists, establishes a new paradigm for antithrombotic therapy [1]. This application scenario is distinct from standard anticoagulant or antiplatelet studies and positions UNC2025 as a key reagent for investigating platelet biology and thrombosis.

Application
Selection Property
Validation Focus
FLT3-ITD AML model studies
Dual MERTK/FLT3 target engagement profile
In vivo target engagement & PD endpoints
Chemoresistance model studies
MERTK/FLT3 pathway blockade in tumor cells
Chemotherapy sensitization endpoints
Tumor microenvironment immune studies
Selective MERTK/FLT3 inhibition (minimal VEGFR2/MET off-target)
Macrophage-dependent immune escape readouts
Thrombosis model studies
MERTK-mediated platelet signaling inhibition
Thrombotic protection & bleeding-time endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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